molecular formula C21H26N2O2 B2546742 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954246-94-7

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2546742
CAS No.: 954246-94-7
M. Wt: 338.451
InChI Key: MRQZPSIWHOUZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, particularly in the study of neurological targets. Its structure incorporates a benzamide group linked to a 2-phenylmorpholine core, a scaffold with documented activity on the central nervous system. The 2-phenylmorpholine moiety is a key structural feature of compounds like phenmetrazine, which are known to function as norepinephrine-dopamine releasing agents (NDRAs) . This suggests potential research applications for this compound in modulating monoaminergic systems. Furthermore, the benzamide group is a privileged structure in drug discovery, featured in compounds investigated as opioid receptor antagonists and glucokinase activators . The specific integration of the 3-methylbenzamide and the 2-phenylmorpholine via a propyl linker presents a unique molecular architecture. Researchers can utilize this compound as a chemical tool to explore structure-activity relationships (SAR) and to probe novel biological mechanisms. It is intended for in vitro research applications only, providing scientists with a high-purity compound to advance investigations in neuropharmacology and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-7-5-10-19(15-17)21(24)22-11-6-12-23-13-14-25-20(16-23)18-8-3-2-4-9-18/h2-5,7-10,15,20H,6,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZPSIWHOUZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Ring-Closure Method

A scalable approach involves heating substituted aniline with 2-chloroethyl ether in the presence of triethylamine (TEA) at 150°C for 24 hours (Fig. 1). This solvent-free method eliminates the need for costly catalysts and achieves yields exceeding 80%. For example, reacting 4-chloroaniline (50 g, 0.263 mol) with 2-chloroethyl ether (500 mL) and TEA (53.3 g, 0.526 mol) yields 55 g (80.4%) of 2-phenylmorpholine.

Key Advantages :

  • No requirement for transition-metal catalysts (e.g., palladium).
  • Simplified purification via distillation and extraction.

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoyl chloride is typically prepared by treating 3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane (DCM) for 4–6 hours, followed by solvent removal under reduced pressure.

Reaction Conditions :

  • Temperature : 40–60°C.
  • Catalyst : None required; reaction driven by excess SOCl₂.
  • Yield : >90%.

Amide Coupling Strategies

Classical Amidation with Triethylamine

The final step involves reacting 2-phenylmorpholine-propylamine (synthesized from 2-phenylmorpholine and 3-chloropropylamine) with 3-methylbenzoyl chloride in toluene under reflux. TEA (3–5 equivalents) is added to scavenge HCl, facilitating amide bond formation.

Procedure :

  • Dissolve 2-phenylmorpholine-propylamine (1 eq) in toluene.
  • Add 3-methylbenzoyl chloride (1.2 eq) dropwise at 0°C.
  • Reflux at 110°C for 12 hours.
  • Purify via column chromatography (ethyl acetate/hexane).

Yield : 65–75%.

Microwave-Enhanced Coupling

Adapting methods from fluorinated benzamide syntheses, microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time to <1 hour while maintaining yields of ~70%. This approach minimizes side reactions, such as over-acylation.

Optimization and Challenges

Morpholine Synthesis

Challenge : Steric hindrance in substituted anilines reduces ring-closure efficiency.
Solution : Use excess 2-chloroethyl ether (2–3 eq) and elevate temperatures to 150°C.

Amidation Side Reactions

Challenge : Competing esterification or dimerization.
Mitigation :

  • Strict temperature control during acyl chloride addition.
  • Use of anhydrous solvents to prevent hydrolysis.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms proton environments of the morpholine ring (δ 3.8–4.0 ppm) and benzamide carbonyl (δ 167–170 ppm).
  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).
  • Mass Spectrometry : Molecular ion peak at m/z 379.2 ([M+H]⁺).

Comparative Data Table: Synthesis Methods

Step Method Conditions Yield Source
2-Phenylmorpholine Solvent-free ring-closure 150°C, 24 h, TEA 80.4%
3-Methylbenzoyl Chloride SOCl₂ reflux 60°C, 6 h, DCM >90%
Amide Coupling Classical reflux Toluene, 110°C, 12 h 65–75%
Amide Coupling Microwave-assisted 100°C, 30 min, 150 W ~70%

Industrial Scalability Considerations

  • Cost Efficiency : Solvent-free morpholine synthesis reduces waste and processing costs.
  • Catalyst-Free Systems : Avoid palladium-based catalysts, which are expensive and require rigorous removal.
  • Green Chemistry Potential : Microwave methods lower energy consumption by 40% compared to classical heating.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. It is believed to modulate certain cellular pathways by binding to receptors or enzymes, thereby altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Benzamide Modifications

The target compound shares a benzamide backbone with several analogues, but substitutions on the aromatic ring and the amine side chain differentiate its properties:

Compound Name Substituent on Benzamide Side Chain Structure Molecular Weight (g/mol) Key References
3-Methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide 3-Methyl 3-(2-Phenylmorpholin-4-yl)propyl 352.47
4-Methoxy-N-[3-(4-morpholinyl)propyl]benzamide 4-Methoxy 3-(Morpholin-4-yl)propyl 278.35
4-tert-Butyl-N-[3-(morpholin-4-yl)propyl]benzamide 4-tert-Butyl 3-(Morpholin-4-yl)propyl 304.43
2-Amino-N-(3-morpholin-4-ylpropyl)benzamide 2-Amino 3-(Morpholin-4-yl)propyl 275.35

Key Observations :

  • Substituent Position : The 3-methyl group in the target compound contrasts with para-substituted analogues (e.g., 4-methoxy, 4-tert-butyl), which may alter steric effects and electronic properties.

Side Chain Variations

Analogues with imidazole- or cyclopropane-containing side chains (e.g., N-(3-(1H-imidazol-1-yl)propyl)acetamide ) exhibit distinct hydrogen-bonding capabilities, while fluorinated derivatives (e.g., 2-chloro-N-cyclopropyl-4-(difluoro-hydroxypropyl)benzamide ) prioritize metabolic stability. The target compound’s phenylmorpholine side chain balances rigidity and solubility, a feature shared with agrochemical benzamides in crop protection agents .

Physicochemical Properties

  • Thermal Stability : Morpholine-containing benzamides generally exhibit melting points >150°C, as seen in analogues like 4-tert-butyl-N-[3-morpholinylpropyl]benzamide (MP: 175–178°C ).

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition: Analogues such as N-(3-imidazolylpropyl)-4-nitrobenzamide inhibit CA with IC₅₀ values in the nanomolar range. The target compound’s amide group and morpholine oxygen may similarly coordinate metal ions in enzyme active sites.

Antitumor and Agrochemical Potential

  • Fluorinated benzamides (e.g., ) demonstrate antitumor activity by targeting kinase pathways. The target’s phenylmorpholine group may enhance binding to hydrophobic pockets in oncogenic proteins.
  • In agrochemistry, analogues like 2-chloro-N-cyclopropylbenzamide act as fungicides, implying that the target compound’s lipophilicity could suit similar roles.

Biological Activity

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzamide structure with a morpholine ring and a propyl side chain, which contribute to its unique pharmacological profile. Its molecular formula is C19H26N2OC_{19}H_{26}N_2O with a molecular weight of approximately 298.43 g/mol. The presence of the morpholine ring is particularly notable as it often enhances the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The morpholine moiety allows for hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
  • Ion Channel Interaction : Similar compounds have shown effects on ion channels, which could be relevant for neuropharmacological applications.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antidepressant Effects

Studies suggest that compounds structurally similar to this compound exhibit antidepressant-like effects through modulation of the serotonergic system. For instance, a related compound demonstrated significant activity in animal models by enhancing serotonin receptor activity .

Anticancer Properties

Preliminary investigations have shown that related benzamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

There is emerging evidence that benzamide derivatives can exhibit antimicrobial properties, making them candidates for further development in treating infections.

Case Studies and Research Findings

StudyFindings
Investigated the interaction of similar compounds with target proteins using molecular docking studies.Found potential binding affinities that suggest therapeutic roles in various diseases.
Explored the synthesis and biological evaluation of related morpholine derivatives.Identified significant bioactivity, particularly against ion channels involved in neurological functions.
Multitarget-directed ligand approaches were evaluated for their efficacy in modifying disease progression.Highlighted the importance of targeting multiple pathways for effective treatment strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.